ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and an ester functional group Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are used in various drugs on the market, including those with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral properties .
Mode of Action
For example, some imidazole derivatives inhibit the assembly of microtubules, which is crucial for cell division .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to show various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that imidazole-containing compounds can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Preliminary studies suggest that these compounds may have considerable cytotoxicity, as shown by their activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzimidazole derivative is replaced by a pyrrolidine moiety.
Esterification: The final step involves the esterification of the intermediate compound with ethyl 4-oxobutanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce alcohol derivatives of the ester group.
Scientific Research Applications
Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities due to the presence of the benzimidazole moiety.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole core, are known for their therapeutic uses.
Pyrrolidine Derivatives: Compounds such as nicotine and proline, which feature the pyrrolidine ring, have significant biological activities.
Uniqueness
Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate is unique due to the combination of the benzimidazole and pyrrolidine moieties with an ester functional group. This unique structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-23-17(22)8-7-16(21)19-10-9-13(11-19)20-12-18-14-5-3-4-6-15(14)20/h3-6,12-13H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQCEKJIQMYNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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